molecular formula C16H18N8O4S B14706887 1,1'-(Sulfonyldi-p-phenylene)bis(3-amidinourea) CAS No. 20567-01-5

1,1'-(Sulfonyldi-p-phenylene)bis(3-amidinourea)

Cat. No.: B14706887
CAS No.: 20567-01-5
M. Wt: 418.4 g/mol
InChI Key: XHBNJNZHZAJNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) is a chemical compound with the molecular formula C16H18N8O4S and a molecular weight of 418.43 g/mol This compound is characterized by the presence of a sulfonyl group linked to two p-phenylene groups, each of which is further connected to an amidinourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) typically involves the reaction of sulfonyldi-p-phenylene with amidinourea under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Sulfonyldi-p-phenylene)bis(3-amidinourea) is unique due to its specific combination of sulfonyl and amidinourea groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

20567-01-5

Molecular Formula

C16H18N8O4S

Molecular Weight

418.4 g/mol

IUPAC Name

1-(diaminomethylidene)-3-[4-[4-(diaminomethylidenecarbamoylamino)phenyl]sulfonylphenyl]urea

InChI

InChI=1S/C16H18N8O4S/c17-13(18)23-15(25)21-9-1-5-11(6-2-9)29(27,28)12-7-3-10(4-8-12)22-16(26)24-14(19)20/h1-8H,(H5,17,18,21,23,25)(H5,19,20,22,24,26)

InChI Key

XHBNJNZHZAJNFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.